molecular formula C12H13NO2 B7863573 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile

4-(Cyclopropylmethoxy)-3-methoxybenzonitrile

Cat. No.: B7863573
M. Wt: 203.24 g/mol
InChI Key: NSAOPACNNIGLFU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methoxybenzonitrile is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylmethoxy group and a methoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and cyclopropylmethanol as the primary starting materials.

  • Esterification Reaction: Cyclopropylmethanol is first converted to its corresponding chloride using thionyl chloride (SOCl₂) to form cyclopropylmethyl chloride.

  • Nucleophilic Substitution: The resulting cyclopropylmethyl chloride is then reacted with 4-hydroxybenzonitrile in the presence of a base (e.g., potassium carbonate) to form 4-(cyclopropylmethoxy)benzonitrile.

  • Methylation: The hydroxyl group on the benzene ring is then methylated using methyl iodide (CH₃I) and a base (e.g., potassium carbonate) to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation: 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid

  • Reduction: 4-(Cyclopropylmethoxy)-3-methoxybenzylamine

  • Substitution: 4-(Cyclopropylmethoxy)-3-methoxybromobenzene

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methoxybenzonitrile has found applications in various scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)-3-methoxybenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)-3-methoxybenzonitrile is similar to other compounds with cyclopropylmethoxy and methoxy groups attached to a benzene ring. Some of these similar compounds include:

  • 4-(Cyclopropylmethoxy)benzaldehyde

  • 4-(Cyclopropylmethoxy)phenylboronic acid

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-12-6-10(7-13)4-5-11(12)15-8-9-2-3-9/h4-6,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAOPACNNIGLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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